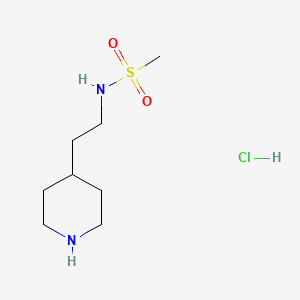

N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐

货号:

B1357848

CAS 编号:

70922-37-1

分子量:

242.77 g/mol

InChI 键:

XUCROSUHUNEDSZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

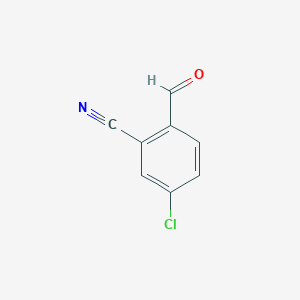

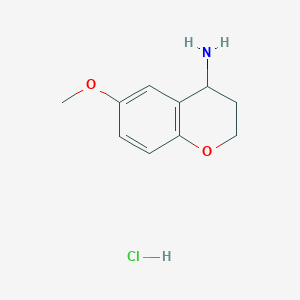

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H18N2O2S•HCl . It has a molecular weight of 242.77 g/mol . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is 1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” has a molecular weight of 242.77 g/mol . The compound is intended for research use only, not for diagnostic or therapeutic use .科学研究应用

物理化学特性

- 稳定性和溶解性: 结构与N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐相关的新型抗心律失常药物L-691,121在不同pH水平下显示出不同的溶解度,表明药物存在不同离子形式。药物的表面积显著影响其溶解速率,并且容易发生碱催化的消除反应,产生一个N-去烷基化产物 (Dubost, Kaufman, Jahansouz, & Brenner, 1996)。

多功能药物设计

- 选择性配体设计: 在芳基磺酰胺衍生物(芳氧基)乙基哌啶类化合物中对磺酰胺基进行N-烷基化,如N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐,可以设计出选择性5-HT7受体配体或用于复杂疾病治疗的多功能药物。这种方法已经产生了具有明显抗抑郁和促认知特性的有效化合物 (Canale et al., 2016)。

合成和结构研究

- 哌啶类化合物的合成: 对从N-乙烯酰胺、碳酸酯和磺胺类化合物合成哌啶结构的研究,类似于N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐,显示出良好的效率和立体控制。这些反应速度快,发生在室温下 (Brizgys, Jung, & Floreancig, 2012)。

- 结构分析: 与N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐相关的尼美舒三唑衍生物的结构研究揭示了分子间相互作用性质的重要见解。这些研究对于理解分子构象和相互作用至关重要 (Dey et al., 2015)。

分子和超分子结构

- 超分子组装: 对N-(2-(吡啶-2-基)乙基)-甲磺酰胺衍生物的分子和超分子结构的研究,如N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐,突出了扭转角度和氢键模式的差异。这些见解对于理解分子结构如何影响宏观性质至关重要 (Jacobs, Chan, & O'Connor, 2013)。

潜在的治疗应用

- 拮抗剂特性: 与N-(2-哌啶-4-基乙基)甲磺酰胺盐酸盐相关的化合物的研究已经确定了具有潜在治疗应用价值的强效神经激肽NK2受体拮抗剂,可用于支气管痉挛和其他疾病 (Cooper et al., 1994)。

属性

IUPAC Name |

N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCROSUHUNEDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608263 | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70922-37-1 | |

| Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

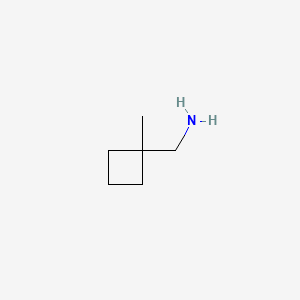

Procedure details

4-(2-methanesulphonamidoethyl)pyridine (8.4 g.) in ethanol (85 ml.) was acidified to pH 2 with 2 N HCl and hydrogenated at room temperature and a pressure of 50 p.s.i. over a platinum oxide catalyst until hydrogen uptake ceased. The catalyst was then removed by filtration and the filtrate was taken to dryness in vacuo to give a white solid which was dissolved in the minimum volume of hot ethanol, filtered quickly, and left at room temperature overnight. The resultant white crystals were collected by filtration and dried to yield 4-(2-methanesulphonamidoethyl)piperidine hydrochloride (8.3 g.), m.p. 165°-167° C.

[Compound]

Name

50

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。